molecular formula C6H10BNO3 B139175 3-Aminophenylboronic acid monohydrate CAS No. 206658-89-1

3-Aminophenylboronic acid monohydrate

Cat. No. B139175
CAS RN: 206658-89-1
M. Wt: 154.96 g/mol
InChI Key: XAEOVQODHLLNKX-UHFFFAOYSA-N
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Description

3-Aminophenylboronic acid monohydrate is an amino substituted aryl boronic acid . It is used as a base for developing amphiphilic, random glycopolymers, which self-assemble to form nanoparticles (NPs) with potential as a glucose-sensitive agent . It is also used as a reagent in the preparation of nonbenzodiazepine hypnotic agents .


Synthesis Analysis

3-Aminophenylboronic acid hydrochloride is a key reagent used in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .


Molecular Structure Analysis

The boronic acid molecules are associated through the well-known -B(OH)2···(HO)2B-synthon (motif A) with the graph set R22(8), in which each B(OH)2 group has syn-anti conformation (with respect to the H atoms), thus allowing for the formation of additional hydrogen bonds with the water molecules included in the crystal lattice .


Chemical Reactions Analysis

3-Aminophenylboronic acid (3-APBA) can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . Due to its ability to selectively bind with diol-compounds, 3-APBA can be employed in developing sensors for detecting saccharides and glycosylated biomolecules by immobilizing on a metal substrate via a self-assembled monolayer .


Physical And Chemical Properties Analysis

3-Aminophenylboronic acid monohydrate has a molecular weight of 154.96 . It is a solid substance with a melting point of 93-96 °C (lit.) . Its empirical formula is C6H8BNO2·H2O .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

3-Aminophenylboronic acid monohydrate is employed as a reagent in the preparation of Suzuki-Miyaura cross-coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.

Antivirulence Drugs

This compound is used for the preparation of Gram-positive antivirulence drugs . These are a new class of therapeutic agents that disarm pathogenic bacteria without killing them, reducing the selective pressure that leads to antibiotic resistance.

Inhibitors of Streptococcus agalactiae Stk1

It is used in the development of inhibitors of Streptococcus agalactiae Stk1 . Stk1 is a protein kinase in the bacterium Streptococcus agalactiae, which is a major cause of neonatal sepsis and meningitis.

Regioisomer of Zaleplon

3-Aminophenylboronic acid monohydrate is a regioisomer of Zaleplon , a sedative used for the treatment of insomnia.

Amphiphilic Random Glycopolymer

This compound is used in the synthesis of an amphiphilic random glycopolymer . These polymers can self-assemble to form nanoparticles, with potential as a glucose-sensitive matrix.

Chemomechanical Polymer

3-Aminophenylboronic acid monohydrate is used in the creation of a chemomechanical polymer that expands and contracts in blood plasma with high glucose selectivity. This has potential applications in the field of diabetes management.

Sensors for Detecting Saccharides and Glycosylated Biomolecules

Due to its ability to selectively bind with diol-compounds, 3-Aminophenylboronic acid monohydrate can be employed in developing sensors for detecting saccharides and glycosylated biomolecules . This has potential applications in the field of biochemistry and medical diagnostics.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it comes into contact with eyes .

properties

IUPAC Name

(3-aminophenyl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.H2O/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEOVQODHLLNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559725
Record name (3-Aminophenyl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminophenylboronic acid monohydrate

CAS RN

206658-89-1
Record name (3-Aminophenyl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminophenylboronic acid monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Aminophenylboronic acid monohydrate interact with its targets, and what are the downstream effects?

A: 3-Aminophenylboronic acid monohydrate interacts with its targets primarily through the boronic acid moiety. This moiety forms reversible covalent bonds with cis-diol groups present in molecules like carbohydrates and glycoproteins [, ]. This interaction allows for the selective capture and enrichment of these molecules from complex mixtures. For example, in glycoproteomics research, boronic acid-functionalized materials like MCM-41-GLYMO-APB [] are used to selectively enrich glycopeptides, facilitating their analysis by mass spectrometry. This interaction is crucial for studying glycoproteins, which play vital roles in various biological processes, including cell signaling, immune recognition, and disease development.

Q2: What is the structural characterization of 3-Aminophenylboronic acid monohydrate?

A:
Molecular Formula: C6H8BNO2 · H2O [, ]* Molecular Weight: 154.95 g/mol (anhydrous) * Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, typical characterization techniques for this compound would include: * FTIR: Confirms the presence of characteristic functional groups like -OH (boronic acid), -NH2 (amine), and aromatic C-H. [] * NMR (1H, 13C): Provides detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. * X-ray crystallography:* Reveals the three-dimensional arrangement of atoms within the crystal lattice, as demonstrated in studies on related derivatives [].

Q3: How does the structure of 3-Aminophenylboronic acid monohydrate impact its applications in material science?

A: The structure of 3-Aminophenylboronic acid monohydrate, specifically the presence of both boronic acid and amine functional groups, makes it a versatile building block for various materials. The boronic acid moiety enables its incorporation into polymers for applications such as sensing []. For instance, it can be electropolymerized with o-phenylenediamine to create molecularly imprinted polymers (MIPs) for the highly sensitive detection of glycoproteins like bovine serum albumin (BSA) []. The amine group offers further possibilities for chemical modifications and conjugation, expanding its utility in material design.

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